REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([NH:10][C:11]2[C:12](Cl)=[N:13][CH:14]=[CH:15][C:16]=2[CH3:17])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:19]1([NH2:22])[CH2:21][CH2:20]1.[O-2].[Ca+2]>>[CH3:17][C:16]1[CH:15]=[CH:14][N:13]=[C:12]2[N:22]([CH:19]3[CH2:21][CH2:20]3)[C:2]3[N:3]=[CH:4][CH:5]=[CH:6][C:7]=3[C:8](=[O:9])[NH:10][C:11]=12 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(=O)NC=1C(=NC=CC1C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
1.25 (± 0.75) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Type
|
CUSTOM
|
Details
|
an organic acid and the mixture is stirred at a temperature of 5° to 50° C. for 30 to 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is then cooled to a temperature below 40° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake is washed with an inert solvent
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates are concentrated
|
Type
|
ADDITION
|
Details
|
the residue is then diluted with an inert solvent
|
Type
|
ADDITION
|
Details
|
this solution is added to a solution or suspension of a base in an inert solvent
|
Type
|
TEMPERATURE
|
Details
|
heated at 120° to 150° C.
|
Type
|
DISTILLATION
|
Details
|
the reaction medium is then distilled off as much as possible and the residue
|
Type
|
CUSTOM
|
Details
|
is hydrolysed at a temperature of 20° to 90° C.
|
Type
|
TEMPERATURE
|
Details
|
the hydrolysed residue is cooled down
|
Type
|
ADDITION
|
Details
|
mixed with an inert solvent
|
Type
|
CUSTOM
|
Details
|
present as a suspension which is isolated
|
Type
|
WASH
|
Details
|
washed with an inert solvent
|
Reaction Time |
60 (± 30) min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CN=C2C1NC(=O)C=3C=CC=NC3N2C4CC4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([NH:10][C:11]2[C:12](Cl)=[N:13][CH:14]=[CH:15][C:16]=2[CH3:17])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:19]1([NH2:22])[CH2:21][CH2:20]1.[O-2].[Ca+2]>>[CH3:17][C:16]1[CH:15]=[CH:14][N:13]=[C:12]2[N:22]([CH:19]3[CH2:21][CH2:20]3)[C:2]3[N:3]=[CH:4][CH:5]=[CH:6][C:7]=3[C:8](=[O:9])[NH:10][C:11]=12 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(=O)NC=1C(=NC=CC1C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
1.25 (± 0.75) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Type
|
CUSTOM
|
Details
|
an organic acid and the mixture is stirred at a temperature of 5° to 50° C. for 30 to 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is then cooled to a temperature below 40° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake is washed with an inert solvent
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates are concentrated
|
Type
|
ADDITION
|
Details
|
the residue is then diluted with an inert solvent
|
Type
|
ADDITION
|
Details
|
this solution is added to a solution or suspension of a base in an inert solvent
|
Type
|
TEMPERATURE
|
Details
|
heated at 120° to 150° C.
|
Type
|
DISTILLATION
|
Details
|
the reaction medium is then distilled off as much as possible and the residue
|
Type
|
CUSTOM
|
Details
|
is hydrolysed at a temperature of 20° to 90° C.
|
Type
|
TEMPERATURE
|
Details
|
the hydrolysed residue is cooled down
|
Type
|
ADDITION
|
Details
|
mixed with an inert solvent
|
Type
|
CUSTOM
|
Details
|
present as a suspension which is isolated
|
Type
|
WASH
|
Details
|
washed with an inert solvent
|
Reaction Time |
60 (± 30) min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CN=C2C1NC(=O)C=3C=CC=NC3N2C4CC4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |